molecular formula C12H12ClN3O B13007596 4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

Cat. No.: B13007596
M. Wt: 249.69 g/mol
InChI Key: GYQYXDUPUISTJV-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for 7 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol (4.8:0.2) solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Activated MnO2 in toluene, reflux conditions.

    Reduction: Pd/C in acetic acid, room temperature.

    Substitution: Sodium methoxide in methanol, reflux conditions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can lead to altered nerve pulse transmission, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which imparts distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one

InChI

InChI=1S/C12H12ClN3O/c1-16-12(17)10-9(6-14-11(10)15-16)7-3-2-4-8(13)5-7/h2-5,9,14-15H,6H2,1H3

InChI Key

GYQYXDUPUISTJV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N1)NCC2C3=CC(=CC=C3)Cl

Origin of Product

United States

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